3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole 3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15860063
InChI: InChI=1S/C12H19N3O/c1-2-4-9(5-3-1)11-14-12(16-15-11)10-6-7-13-8-10/h9-10,13H,1-8H2
SMILES:
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol

3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC15860063

Molecular Formula: C12H19N3O

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole -

Specification

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
IUPAC Name 3-cyclohexyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C12H19N3O/c1-2-4-9(5-3-1)11-14-12(16-15-11)10-6-7-13-8-10/h9-10,13H,1-8H2
Standard InChI Key YDEMCTMALQKFEI-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=NOC(=N2)C3CCNC3

Introduction

Structural and Molecular Characteristics

Core Scaffold and Substituent Analysis

The 1,2,4-oxadiazole core consists of a five-membered ring containing two nitrogen atoms and one oxygen atom. In 3-cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, the 3-position is occupied by a cyclohexyl group, while the 5-position features a pyrrolidin-3-yl moiety. The cyclohexyl group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability, whereas the pyrrolidine ring contributes to hydrogen-bonding interactions due to its secondary amine .

Molecular Formula: C13H20N3O\text{C}_{13}\text{H}_{20}\text{N}_3\text{O}
Molecular Weight: 234.32 g/mol (calculated using PubChem algorithms ).

Table 1: Structural Comparison with Analogous Compounds

CompoundMolecular FormulaKey SubstituentsMolecular Weight (g/mol)
3-Cyclopropyl analog C9H14ClN3O\text{C}_9\text{H}_{14}\text{ClN}_3\text{O}Cyclopropyl, pyrrolidin-3-yl231.68
Cyclohexyl-methanone derivative C19H22FN3O2\text{C}_{19}\text{H}_{22}\text{FN}_3\text{O}_2Fluorophenyl, methanone bridge343.40

Synthetic Pathways and Optimization

One-Pot Synthesis Strategies

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For 3-cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, a plausible route involves:

  • Amidoxime Formation: Reacting cyclohexanecarbonitrile with hydroxylamine hydrochloride under basic conditions to yield cyclohexanecarboxamidoxime.

  • Cyclization: Condensing the amidoxime with a pyrrolidine-3-carboxylic acid ester in a superbase medium (e.g., NaOH/DMSO) at room temperature .

Reaction Scheme:

R1-C≡N+NH2OHR1-C(=N-OH)NH2(Step 1)\text{R1-C≡N} + \text{NH}_2\text{OH} \rightarrow \text{R1-C(=N-OH)NH}_2 \quad \text{(Step 1)} R1-C(=N-OH)NH2+R2-COOR’NaOH/DMSO1,2,4-Oxadiazole(Step 2)\text{R1-C(=N-OH)NH}_2 + \text{R2-COOR'} \xrightarrow{\text{NaOH/DMSO}} \text{1,2,4-Oxadiazole} \quad \text{(Step 2)}

R1 = Cyclohexyl; R2 = Pyrrolidin-3-yl

Alternative Methods

  • Vilsmeier Reagent Activation: Carboxylic acids activated by Vilsmeier reagent (POCl3/DMF) react with amidoximes to form 1,2,4-oxadiazoles in yields of 61–93% .

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, as demonstrated for related 1,3,4-oxadiazoles .

Compound ClassActivity (IC50/Zone)Target Organism/Cell Line
5-(1H-Triazol-4-yl) derivatives 20–25 mm inhibition zoneC. albicans, S. aureus
Sulfonamide-oxadiazoles Anti-inflammatory (IC50 = 110 μg/mL)COX-2 enzyme

Future Directions and Challenges

  • Toxicity Mitigation: Structural modifications (e.g., fluorine substitution) may reduce oral toxicity while retaining efficacy .

  • Formulation Development: Nanocrystal or liposomal systems could address solubility limitations.

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